molecular formula C10H16O7 B116961 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid CAS No. 114340-52-2

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

Cat. No.: B116961
CAS No.: 114340-52-2
M. Wt: 248.23 g/mol
InChI Key: XJPLJXMSVNSFCZ-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid is a derivative of 3-hydroxypentanedioic acid (3-hydroxyglutaric acid, CAS 638-18-6), where the hydroxyl group is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances the compound’s stability during synthetic processes, particularly in peptide and pharmaceutical synthesis. The Boc group acts as a temporary protective group for amines or hydroxyls, enabling selective reactivity in multi-step reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid typically involves the protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

Peptide Synthesis

Overview
Boc-HPA serves as a protecting group for amino acids during peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal under acidic conditions.

Synthesis and Applications

  • Dipeptide Formation : Boc-HPA has been utilized in the synthesis of dipeptides using room-temperature ionic liquids derived from Boc-protected amino acids. The ionic liquids facilitate efficient amide bond formation without the need for additional bases, yielding satisfactory results in short reaction times .
  • Solid-Phase Peptide Synthesis : In solid-phase peptide synthesis (SPPS), Boc-HPA can be incorporated into the peptide chain, allowing for selective deprotection at specific stages to facilitate further reactions. This method enhances the yield and purity of the final peptide products .

Development of Ionic Liquids

Overview
Ionic liquids derived from Boc-protected amino acids have gained attention for their unique properties, such as low volatility and high thermal stability.

Applications

  • Synthesis Enhancement : The use of Boc-AAILs (tert-butoxycarbonyl-amino acid ionic liquids) has shown improved efficiency in various organic reactions, including dipeptide synthesis. These ionic liquids can act as solvents and reagents simultaneously, streamlining the synthetic process .
  • Catalytic Reactions : Boc-HPA-based ionic liquids have been explored as catalysts for different organic transformations, showcasing their potential in green chemistry applications due to their reusability and reduced environmental impact .

Drug Delivery Systems

Overview
The potential of Boc-HPA in drug delivery systems is an emerging area of research. Its structural properties allow it to form stable complexes with various therapeutic agents.

Applications

  • Targeted Delivery : Research indicates that Boc-HPA can be conjugated with drug molecules to enhance their solubility and stability, facilitating targeted delivery to specific tissues or cells. This is particularly relevant in cancer therapy where localized drug action is critical .
  • Biocompatibility Studies : Preliminary studies suggest that compounds containing Boc-HPA exhibit favorable biocompatibility profiles, making them suitable candidates for further development in pharmaceutical formulations .

Case Studies

StudyFocusFindings
Peptide SynthesisDemonstrated efficient dipeptide formation using Boc-AAILs with high yields and short reaction times.
Drug DeliveryExplored the conjugation of Boc-HPA with chemotherapeutic agents, showing enhanced solubility and targeted delivery potential.
Ionic LiquidsInvestigated the catalytic properties of Boc-AAILs, highlighting their role in promoting organic reactions with minimal environmental impact.

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition, forming a stable intermediate. The removal of the Boc group is facilitated by acidic conditions, leading to the formation of a carbocation intermediate, which is stabilized by resonance and subsequently eliminated .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key Boc-protected compounds from the evidence, emphasizing structural similarities and differences:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Hydroxypentanedioic acid (3-hydroxyglutaric acid) 638-18-6 C₅H₈O₅ 148.11 Parent compound; lacks Boc protection; used in metabolic studies
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid 232595-59-4 C₁₂H₁₅NO₅ 253.25 Boc-protected amino-hydroxybenzoic acid; high melting point (150–151°C)
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid 179412-79-4 C₁₁H₂₁NO₄ 231.29 Chiral Boc-amino acid; used in peptide synthesis
3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid 855863-93-3 C₁₁H₁₉NO₄ 229.27 Cyclopentane backbone; Boc-amino acid; used in constrained peptide design
3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid 284493-68-1 C₁₄H₁₉NO₅ 281.30 Aromatic hydroxy group; Boc-amino acid; potential for kinase inhibitor design

Biological Activity

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid (also known as Boc-3-hydroxyglutaric acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a hydroxyl group and two carboxylic acid groups, which contribute to its reactivity and interaction with biological systems. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of various enzymes. For instance, they may inhibit dehydratases involved in metabolic pathways, impacting the synthesis of key biomolecules such as fatty acids and amino acids .
  • Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Therapeutic Potential

The therapeutic applications of this compound are under investigation in several areas:

  • Cancer Therapy : Its ability to modulate metabolic pathways may provide a basis for developing anticancer agents. The inhibition of specific enzymes can disrupt cancer cell metabolism, leading to reduced proliferation .
  • Metabolic Disorders : Given its structural similarity to metabolites involved in energy metabolism, this compound could be explored for managing metabolic disorders such as obesity and diabetes .

Case Studies

  • In Vitro Studies : In vitro experiments have shown that this compound can inhibit cell growth in certain cancer cell lines. This suggests a potential role as an adjunct therapy in cancer treatment .
  • Animal Models : Studies utilizing animal models have demonstrated that administration of this compound can lead to alterations in metabolic profiles, indicating its influence on energy homeostasis and fat metabolism .

Data Tables

PropertyValue/Description
Molecular FormulaC₉H₁₄O₅
Molecular Weight186.21 g/mol
SolubilitySoluble in organic solvents
Biological ActivitiesEnzyme inhibition, antioxidant properties

Properties

IUPAC Name

3-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O7/c1-9(2,3)17-8(15)10(16,4-6(11)12)5-7(13)14/h16H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPLJXMSVNSFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid
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Reactant of Route 6
3-(tert-Butoxycarbonyl)-3-hydroxypentanedioic acid

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